1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.
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Mechanism of Action
Target of Action
O-Desmethyl Gatifloxacin, also known as 8-Hydroxy Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the replication and transcription of bacterial DNA, thereby halting bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by O-Desmethyl Gatifloxacin is the DNA replication pathway of bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA replication, transcription, repair, and recombination . This disruption effectively halts the growth and proliferation of the bacteria .
Pharmacokinetics
O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin, formed in the liver when Gatifloxacin is metabolized . It has similar antibacterial properties to Gatifloxacin . Gatifloxacin has high oral bioavailability (96%), a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and is primarily excreted unchanged in the urine (>80%) . These properties likely extend to O-Desmethyl Gatifloxacin, given its metabolic relationship to Gatifloxacin .
Result of Action
The result of O-Desmethyl Gatifloxacin’s action is the effective inhibition of bacterial growth and replication . By targeting and inhibiting key enzymes involved in bacterial DNA replication, the compound prevents the bacteria from proliferating .
Biochemical Analysis
Biochemical Properties
O-Desmethyl Gatifloxacin interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, O-Desmethyl Gatifloxacin prevents bacterial DNA from unwinding and duplicating .
Cellular Effects
O-Desmethyl Gatifloxacin, like its parent compound Gatifloxacin, has a broad spectrum of activity. It is effective against both Gram-positive and Gram-negative bacteria . It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .
Molecular Mechanism
The bactericidal action of O-Desmethyl Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .
Temporal Effects in Laboratory Settings
Its parent compound Gatifloxacin has been shown to have a high oral bioavailability of about 96%, indicating that it is well absorbed from the gastrointestinal tract .
Dosage Effects in Animal Models
Studies on Gatifloxacin, the parent compound, have shown that it can penetrate the cerebrospinal fluid in inflamed meninges in animal models .
Metabolic Pathways
O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin
Transport and Distribution
Gatifloxacin, the parent compound of O-Desmethyl Gatifloxacin, is well absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body .
Subcellular Localization
As a fluoroquinolone antibiotic, it is likely to be found in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDATEPTOGKWES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675810 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616205-76-6 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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